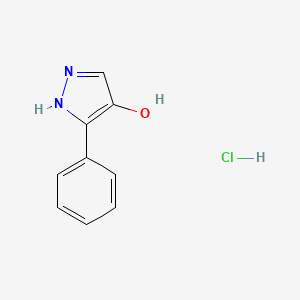

5-Phenyl-1H-pyrazol-4-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

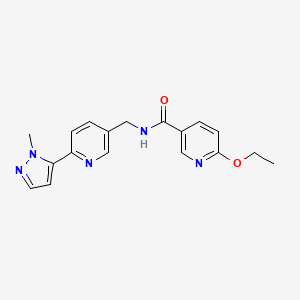

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Synthesized pyrazole 13 derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide), mechanism was discussed as caused 4 T1 cells to die by preventing wound healing and colony .Physical And Chemical Properties Analysis

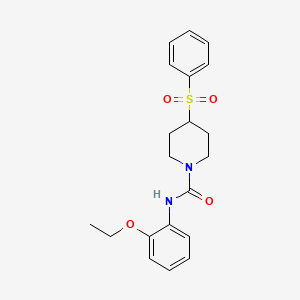

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Pyrazole derivatives belong to a special class of N-heterocyclic compounds (NHCps). They feature a heteroaromatic five-membered ring with two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). These compounds exhibit intriguing properties due to their structural versatility and substituent-dependent behavior .

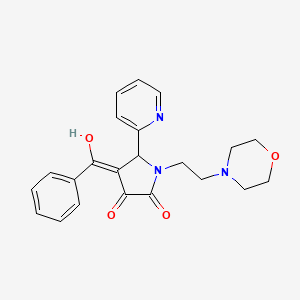

- Biological and Photophysical Properties : Pyrazolones exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .

Applications

Now, let’s explore six notable applications of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride:

- Antipromastigote Activity:

- Pyrazolones have demonstrated potent in vitro antipromastigote activity. Molecular simulations reveal their favorable binding patterns in specific protein pockets, making them promising candidates for combating diseases .

- Certain pyrazolone derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds could contribute to novel antibiotics .

Wirkmechanismus

Target of Action

5-Phenyl-1H-pyrazol-4-ol;hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for the transmission of these diseases, affecting millions of people worldwide .

Mode of Action

The interaction of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride with its targets results in significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 5-Phenyl-1H-pyrazol-4-ol;hydrochloride may interact similarly with its targets.

Biochemical Pathways

The biochemical pathways affected by 5-Phenyl-1H-pyrazol-4-ol;hydrochloride are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound’s interaction with these parasites disrupts their normal functioning, leading to their eventual death and the suppression of the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The molecular and cellular effects of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride’s action include superior antipromastigote activity and inhibition effects against Plasmodium berghei . These effects result in the suppression of leishmaniasis and malaria, respectively .

Action Environment

The action, efficacy, and stability of 5-Phenyl-1H-pyrazol-4-ol;hydrochloride can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strains of Leishmania aethiopica and Plasmodium berghei present in different geographical locations

Eigenschaften

IUPAC Name |

5-phenyl-1H-pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c12-8-6-10-11-9(8)7-4-2-1-3-5-7;/h1-6,12H,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHOZEAAPLCFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1H-pyrazol-4-ol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,21Z)-26-[(E)-(4-Cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B2679220.png)

![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)